

Spectroscopic Profile of 4-Bromo-2-iodo-1-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2-iodo-1-nitrobenzene**

Cat. No.: **B108319**

[Get Quote](#)

This technical guide provides a detailed analysis of the spectroscopic data for **4-bromo-2-iodo-1-nitrobenzene**, a key intermediate in various synthetic applications. The structural elucidation of this molecule is paramount for ensuring reaction specificity and product purity. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a comprehensive reference.

Molecular Structure and Spectroscopic Overview

4-Bromo-2-iodo-1-nitrobenzene possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-withdrawing nitro group and the halogen substituents (bromo and iodo) significantly influences the electronic environment of the aromatic protons and carbons, which is clearly reflected in the NMR spectra. The vibrational modes observed in the IR spectrum provide characteristic signatures of the functional groups present, while mass spectrometry allows for the confirmation of the molecular weight and offers insights into the molecule's fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **4-bromo-2-iodo-1-nitrobenzene**, both ^1H and ^{13}C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum of **4-bromo-2-iodo-1-nitrobenzene** is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding the ortho and para protons. The halogens also exert an inductive withdrawing effect, but their influence is more complex due to competing resonance effects.

Predicted ¹H NMR Data:

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	8.2 - 8.4	d	$J_{meta} = \sim 2.5$ Hz
H-5	7.8 - 8.0	dd	$J_{ortho} = \sim 8.5$ Hz, $J_{meta} = \sim 2.5$ Hz
H-6	7.6 - 7.8	d	$J_{ortho} = \sim 8.5$ Hz

Causality Behind Assignments:

- H-3: This proton is ortho to the strongly electron-withdrawing nitro group and is also influenced by the adjacent iodine atom. This combination of effects is expected to shift its resonance significantly downfield, making it the most deshielded proton. It will appear as a doublet due to meta-coupling with H-5.
- H-5: This proton is ortho to the bromine atom and meta to both the nitro and iodo groups. It experiences ortho-coupling with H-6 and meta-coupling with H-3, resulting in a doublet of doublets.
- H-6: This proton is ortho to the nitro group and will be deshielded. It will appear as a doublet due to ortho-coupling with H-5.

The following diagram illustrates the predicted proton assignments and their through-bond coupling relationships.

Caption: Predicted ^1H NMR connectivities for **4-Bromo-2-iodo-1-nitrobenzene**.

^{13}C NMR Spectroscopy: Probing the Carbon Skeleton

The ^{13}C NMR spectrum will show six distinct signals for the six aromatic carbons, as the molecule is unsymmetrical. The chemical shifts are influenced by the electronegativity and anisotropy of the substituents.

Predicted ^{13}C NMR Data:

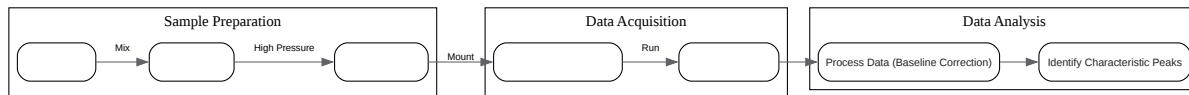
Carbon	Predicted Chemical Shift (δ , ppm)
C-1	148 - 152
C-2	95 - 100
C-3	135 - 140
C-4	120 - 125
C-5	130 - 135
C-6	125 - 130

Rationale for Chemical Shift Prediction:

- C-1 (ipso- NO_2): The carbon attached to the nitro group is expected to be significantly deshielded due to the strong electron-withdrawing nature of this group.
- C-2 (ipso-I): The carbon bearing the iodine atom is expected to be shifted upfield due to the "heavy atom effect," where the large electron cloud of iodine induces shielding.[\[1\]](#)
- C-4 (ipso-Br): Similarly, the carbon attached to the bromine will also experience a shielding effect, though less pronounced than that of iodine.
- C-3, C-5, C-6: The remaining carbons will have chemical shifts in the typical aromatic region, with their exact positions influenced by their proximity to the various substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within a molecule. The IR spectrum of **4-bromo-2-iodo-1-nitrobenzene** is dominated by the characteristic vibrations of the nitro group and the aromatic ring.


Key IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration
1520 - 1560	Asymmetric NO ₂ stretch
1340 - 1380	Symmetric NO ₂ stretch
1580 - 1610	C=C Aromatic ring stretch
800 - 850	C-H out-of-plane bend
1000 - 1100	C-Br stretch
500 - 600	C-I stretch

Interpretation of Key Peaks:

- Nitro Group Vibrations: The strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds are the most definitive peaks in the spectrum, confirming the presence of the nitro group.
- Aromatic Ring: The C=C stretching vibrations within the aromatic ring appear in the 1580-1610 cm⁻¹ region. The pattern of C-H out-of-plane bending in the 800-850 cm⁻¹ region can sometimes provide clues about the substitution pattern.
- Carbon-Halogen Stretches: The C-Br and C-I stretching vibrations are found in the fingerprint region at lower wavenumbers.

The following workflow outlines the general procedure for acquiring an IR spectrum.

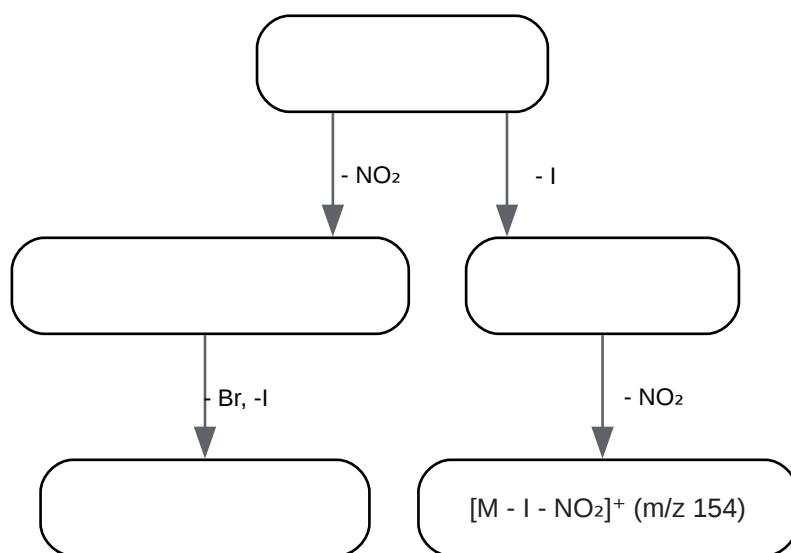
[Click to download full resolution via product page](#)

Caption: General workflow for obtaining an FT-IR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **4-bromo-2-iodo-1-nitrobenzene**, the mass spectrum will be characterized by a molecular ion peak and isotopic patterns due to the presence of bromine.

Predicted Mass Spectrum Data:


m/z	Interpretation
327/329	Molecular ion $[M]^+$ and $[M+2]^+$ due to ^{79}Br and ^{81}Br isotopes
281/283	$[M - \text{NO}_2]^+$
202	$[M - \text{I}]^+$
154	$[M - \text{I} - \text{NO}_2]^+$
127	$[\text{I}]^+$
76	$[\text{C}_6\text{H}_4]^+$

Analysis of Fragmentation:

- Molecular Ion: The molecular ion peak is expected at m/z 327, with a nearly equally intense M+2 peak at m/z 329, which is the characteristic isotopic signature of a molecule containing one bromine atom.

- Loss of Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO_2), which has a mass of 46. This would result in a fragment ion at m/z 281/283.
- Loss of Halogens: Cleavage of the carbon-iodine bond would lead to a fragment at m/z 202. The iodine cation itself may also be observed at m/z 127.
- Further Fragmentation: Subsequent loss of the remaining functional groups can lead to the formation of the benzyne radical cation at m/z 76.

The logical flow of fragmentation can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **4-Bromo-2-iodo-1-nitrobenzene**.

Conclusion

The comprehensive spectroscopic analysis of **4-bromo-2-iodo-1-nitrobenzene**, integrating ^1H NMR, ^{13}C NMR, IR, and MS data, provides a robust framework for its structural verification. The predicted data, based on established spectroscopic principles and comparison with related structures, offers a reliable guide for researchers. The unique interplay of the substituents results in a distinct and interpretable set of spectra, essential for quality control and reaction monitoring in synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-2-iodo-1-nitrobenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b108319#spectroscopic-data-nmr-ir-ms-for-4-bromo-2-iodo-1-nitrobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com